2-Chloro-4,5-difluorobenzaldehyde

Übersicht

Beschreibung

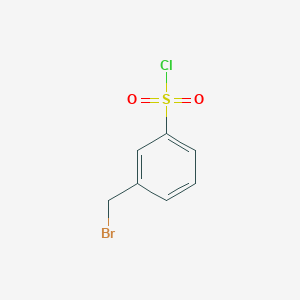

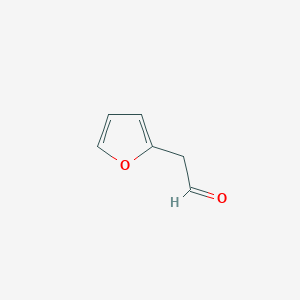

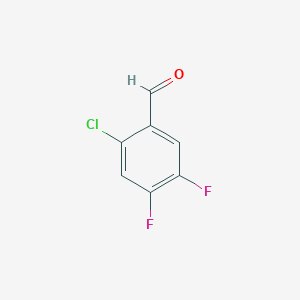

2-Chloro-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.55 . This compound is widely used in various applications such as pharmaceuticals, agrochemicals, and materials science .

Molecular Structure Analysis

The InChI code for 2-Chloro-4,5-difluorobenzaldehyde is1S/C7H3ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H . This indicates the presence of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis

2-Chloro-4,5-difluorobenzaldehyde is a solid at room temperature . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Chloro-4,5-difluorobenzaldehyde is involved in base-catalyzed cyclocondensation reactions, forming compounds resistant to atmospheric oxidation. These compounds can undergo dehydrogenation and oxidation processes to yield different products (Al-Omar et al., 2010).

It is useful in gas-liquid chromatographic analyses, particularly for the separation of chlorinated benzaldehydes on non-polar columns under various conditions (Korhonen & Knuutinen, 1984).

The compound can be synthesized from dichlorobenzaldehyde, with optimization of the reaction conditions to enhance yield and purity (Wang Ya-lou, 2004).

Matrix-isolation infrared spectroscopy studies on difluorobenzaldehydes, including 2-Chloro-4,5-difluorobenzaldehyde, have revealed insights into photo-induced rotational isomerism (Itoh et al., 2011).

The chemical is used in the synthesis of Schiff-base macrocyclic complexes with zinc halides, influencing their structural and spectral characteristics (Chen et al., 2014).

It participates in reactions with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst, to produce 2-alkenoylphenols (Kokubo et al., 1999).

The compound is involved in the synthesis of novel liquid crystalline and fire retardant molecules based on cyclotriphosphazene core containing Schiff base and amide linking units (Jamain et al., 2020).

2-Chloro-4,5-difluorobenzaldehyde is utilized in the formation of zinc complexes of Schiff bases, which exhibit antibacterial activity (Chohan et al., 2003).

The compound is used in studies analyzing solubility and infinite dilution activity coefficient in water over a range of temperatures (Larachi et al., 2000).

2-Chloro-4,5-difluorobenzaldehyde and its derivatives are studied for their conformational preferences, thermodynamic functions, and nonlinear optical properties (Kumar et al., 2015).

Wirkmechanismus

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 1.64 (iLOGP), 2.21 (XLOGP3), 3.27 (WLOGP), 2.9 (MLOGP), and 3.47 (SILICOS-IT), with a consensus Log Po/w of 2.7 . These properties may impact the compound’s bioavailability.

Eigenschaften

IUPAC Name |

2-chloro-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUMAKZIHXGJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571097 | |

| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165047-23-4 | |

| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)